(1R)-1-(金刚烷-1-基)-2-氨基乙醇-1-醇
描述
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a useful research compound. Its molecular formula is C12H21NO and its molecular weight is 195.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药代动力学特征改善
一项研究考察了取代苯基作为尿素类可溶性环氧合酶抑制剂药代动力学特征的增强剂,该抑制剂在动物模型中显示出抗炎、镇痛、抗高血压以及心脏和肾脏保护的能力。发现含金刚烷基的尿素类抑制剂代谢迅速,促使合成新的强效抑制剂,其中金刚烷基被取代苯基取代,据推测可提供更好的药代动力学特性 (刘俊岩等,2013 年).
抗真菌活性
另一项研究评估了金刚烷衍生物在全身感染和局部皮肤损伤模型中的抗真菌活性。该衍生物在治疗全身性念珠菌病方面显示出治疗效果,促进了实验动物的显着存活率,并证明了在治疗感染性伤口方面的治疗效果 (N. Vrynchanu,2006 年).
镇痛活性
2-(5-(金刚烷-1-基)-4-R-1,2,4-三唑-3-基硫代)乙酸盐在大鼠中的镇痛活性研究表明,其在改变实验动物的疼痛感知方面具有潜力。这项研究突出了金刚烷衍生物在疼痛管理中的治疗前景 (V. Odintsova,2016 年).
抗疟疾功效
一项关于新型萘基 1,2,4-三恶烷的研究,包括金刚烷基三恶烷,评估了它们对小鼠中多重耐药性恶性疟原虫尼日利亚疟原虫的疗效,确定了具有显着保护作用的化合物,表明金刚烷衍生物在抗疟疾治疗中的潜力 (Manvika Karnatak 等,2021 年).
神经药理学应用
金刚烷的众所周知衍生物金刚烷胺已被临床用于治疗帕金森病和药物引起的锥体外系症状。它作为 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂的作用,具有快速阻断和解除通道动力学,突出了金刚烷衍生物的神经保护潜力 (J. Kornhuber 等,1995 年).
属性
IUPAC Name |
(1R)-1-(1-adamantyl)-2-aminoethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFWAYXPRBRNU-CRCJWISWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。